Progenin III palmitate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

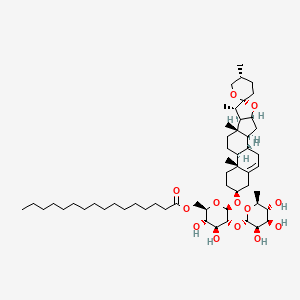

2D Structure

特性

分子式 |

C55H92O13 |

|---|---|

分子量 |

961.3 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3/t33-,34+,35+,37+,38-,39+,40+,41+,42-,44+,45+,46-,47-,48+,49-,50-,51+,52-,53+,54+,55-/m1/s1 |

InChIキー |

HBFKYOLVZFOGAH-HUINKVANSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)C[C@H]6[C@@H]5[C@@H]([C@]7(O6)CC[C@H](CO7)C)C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Progenin III Palmitate: A Technical Guide to its Natural Sources and Biological Interactions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Progenin III, a naturally occurring spirostanol saponin, with a focus on its natural sources, isolation, and biological activities. Due to the lack of evidence for the natural occurrence of "Progenin III palmitate," this guide will focus on the core molecule, Progenin III. Quantitative data on its production and activity are presented, along with detailed experimental protocols. Furthermore, this guide explores the known biological effects of Progenin III and related compounds, proposing potential signaling pathways for further investigation.

Introduction to Progenin III

Progenin III is a spirostanol saponin, a class of bioactive compounds found in various medicinal plants.[1][2] It is recognized for its potential therapeutic properties, including strong antitumor activity with low hemolytic activity, making it a candidate for further investigation in cancer therapy.[1][2] Structurally, like other saponins, it possesses an amphipathic nature with a hydrophobic steroid backbone and hydrophilic sugar moieties.

It is critical to note that while the topic of this guide is "this compound," extensive literature searches did not yield evidence of its natural occurrence. The "palmitate" suffix suggests an esterification with palmitic acid, a common saturated fatty acid. While acylation of saponins can occur in plants, there is no specific documentation of Progenin III being naturally palmitoylated. Therefore, it is presumed that this compound is a synthetic or semi-synthetic derivative. This guide will henceforth focus on the natural sources and properties of the parent compound, Progenin III.

Natural Sources and Production of Progenin III

Progenin III is naturally found in plants of the Dioscorea genus, commonly known as wild yam.[1][3] However, its concentration in these natural sources is extremely low, making direct extraction for research or commercial purposes challenging.[1][4]

A more viable approach for obtaining significant quantities of Progenin III is through the enzymatic biotransformation of total steroidal saponins extracted from Dioscorea nipponica Makino.[1][4] This method utilizes a crude enzyme preparation from the fungus Aspergillus oryzae.

Quantitative Data on Enzymatic Production of Progenin III

The following table summarizes the key quantitative parameters for the enzymatic production of Progenin III from the total steroidal saponins of Dioscorea nipponica Makino.

| Parameter | Value | Reference |

| Substrate Concentration | 20 mg/mL | [1][4] |

| Reaction Temperature | 50 °C | [1][4] |

| Reaction pH | 5.0 | [1][4] |

| Reaction Time | 9 hours | [1][4] |

| Initial Substrate Mass | 160 g | [1][4] |

| Crude Progenin III Yield | 117 g | [1][4] |

| Purified Progenin III Yield | 60.3 g | [1][4] |

| Purity of Final Product | 93.4% | [1][4] |

Experimental Protocols

Preparation of Crude Enzyme from Aspergillus oryzae

A detailed protocol for the preparation of the crude enzyme from Aspergillus oryzae DLFCC-38 for the conversion of total steroidal saponins to Progenin III is as follows:

-

Culture Medium: Prepare a medium consisting of 5% (w/v) malt extract.

-

Inducer: Add 2% (v/v) extract of D. nipponica to the culture medium as an enzyme inducer.

-

Inoculation and Culture: Inoculate the medium with Aspergillus oryzae DLFCC-38.

-

Incubation: Culture the strain for 72 hours at 30 °C with shaking at 150 rpm.

-

Enzyme Extraction: After incubation, the crude enzyme is obtained from the culture. The specific extraction method for the enzyme from the fungal biomass or culture supernatant is not detailed in the provided references but would typically involve cell lysis and centrifugation or filtration.

Enzymatic Conversion of Total Saponins to Progenin III

The following protocol outlines the enzymatic conversion process:

-

Substrate Preparation: Prepare a solution of total steroidal saponins from Dioscorea nipponica Makino at a concentration of 20 mg/mL.

-

Reaction Setup: Combine the substrate solution with the crude enzyme preparation.

-

Reaction Conditions: Maintain the reaction at 50 °C and a pH of 5.0 for 9 hours.

-

Product Recovery: After the reaction, the crude Progenin III is recovered from the reaction mixture.

Purification of Progenin III

The crude Progenin III can be purified using the following method:

-

Chromatography: Employ silica gel column chromatography to purify the crude product.

-

Elution: While the specific solvent system for elution is not detailed in the reference, a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used for separating saponins.

-

Purity Analysis: The purity of the final Progenin III product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Progenin III has demonstrated significant cytotoxic potential against a broad range of cancer cell lines, including those with drug-resistant phenotypes.[2] Its anticancer effects are mediated through the induction of multiple cell death pathways: apoptosis, autophagy, and necroptosis.[2]

Known Biological Effects of Progenin III

| Biological Effect | Cell Line(s) | Key Observations | Reference |

| Apoptosis Induction | CCRF-CEM | Mediated by caspases 3/7 activation, alteration of mitochondrial membrane potential, and increased reactive oxygen species (ROS) production. | [2] |

| Autophagy Induction | CCRF-CEM | Observed as a mechanism of cell death. | [2] |

| Necroptosis Induction | CCRF-CEM | Identified as another pathway of Progenin III-induced cell death. | [2] |

| Cytotoxicity | HCT116p53-/- | Showed normal sensitivity, indicating potential efficacy in p53-deficient cancers. | [2] |

Postulated Signaling Pathways

While the direct molecular targets of Progenin III are yet to be fully elucidated, based on its observed biological effects and the known mechanisms of related spirostanol saponins like diosgenin, we can postulate the involvement of several key signaling pathways.

References

- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants [mdpi.com]

- 2. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Progenin III Palmitate in Dioscorea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of progenin III palmitate, a significant bioactive steroidal saponin found in plants of the Dioscorea genus, commonly known as yams. While the complete biosynthetic pathway, particularly the final acylation step, is an active area of research, this document synthesizes current scientific knowledge to present a putative pathway. We will delve into the enzymatic steps leading to the formation of the progenin III core structure and the inferred palmitoylation mechanism. This guide also compiles quantitative data on saponin content in various Dioscorea species, details key experimental protocols for research in this field, and provides visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Progenin III and its Significance

Dioscorea species are a rich source of steroidal saponins, which are precursors for the synthesis of many steroidal drugs.[1][2] Progenin III is a spirostanol saponin that has garnered attention for its potential pharmacological activities.[3] The addition of a palmitate moiety to progenin III, forming this compound, is believed to enhance its lipophilicity, which may influence its bioavailability and biological activity. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and for the metabolic engineering of Dioscorea species to enhance its yield.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and involves a series of oxidations, glycosylations, and a final acylation step. The pathway can be broadly divided into three main stages.

Stage 1: Formation of the Steroidal Aglycone Backbone

The biosynthesis of the steroidal core of progenin III originates from the isoprenoid pathway.[4][5] The key steps are:

-

Cyclization of 2,3-oxidosqualene: The linear precursor, 2,3-oxidosqualene, is cyclized by cycloartenol synthase (CAS) to form cycloartenol.[4][6]

-

Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications to yield cholesterol.[6]

-

Hydroxylation and Oxidation: Cholesterol is then hydroxylated and oxidized by a cascade of cytochrome P450 monooxygenases (CYP450s) to form the diosgenin aglycone, which is the sapogenin of many saponins in Dioscorea.[7][8] The specific P450s involved in the later steps of progenin III aglycone formation are still under investigation.

Stage 2: Glycosylation of the Aglycone

Once the aglycone is formed, it undergoes glycosylation, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes sequentially add sugar moieties to the C-3 hydroxyl group of the steroidal backbone to form progenin III.[4][9] The specific UGTs responsible for the precise glycosylation pattern of progenin III in Dioscorea are a subject of ongoing research.

Stage 3: Palmitoylation of Progenin III

The final step in the biosynthesis of this compound is the esterification of a hydroxyl group on one of the sugar residues with palmitic acid. While the specific enzyme for this reaction in Dioscorea has not yet been characterized, it is hypothesized to be an acyltransferase. In other plant species, enzymes such as serine carboxypeptidase-like (SCPL) acyltransferases and BAHD acyltransferases are known to acylate natural products, including saponins.[4][10] It is plausible that a similar enzyme catalyzes the transfer of a palmitoyl group from palmitoyl-CoA to progenin III.

Caption: Putative biosynthetic pathway of this compound in Dioscorea.

Quantitative Data on Saponin Content in Dioscorea

The concentration of steroidal saponins, including progenin III, varies significantly among different Dioscorea species and even between different tissues of the same plant. The following tables summarize some of the reported quantitative data.

Table 1: Progenin III Content in Different Dioscorea Samples

| Dioscorea Species/Sample | Tissue | Progenin III Content (% dry weight) | Reference |

| D. villosa (Sample #9161) | Rhizomes/Roots | Below Limit of Quantification - 9.44% | [11] |

| D. villosa (Sample #9800) | Rhizomes/Roots | Below Limit of Quantification - 9.44% | [11] |

| D. villosa (General) | Rhizomes/Roots | Detected as a dominant peak | [11] |

Table 2: Total Saponin and Diosgenin Content in Various Dioscorea Species

| Dioscorea Species | Tissue | Compound | Content | Reference |

| D. villosa | Rhizomes/Roots | Total Saponins | Below Limit of Quantification - 14.5% | [11] |

| D. pseudojaponica | Tuber Cortex | Total Saponins | 582.53 µg/g dry weight | [12] |

| D. pseudojaponica | Tuber Flesh | Total Saponins | 227.86 µg/g dry weight | [12] |

| D. pseudojaponica | Rhizophor | Total Saponins | 29.39 µg/g dry weight | [12] |

| D. pseudojaponica | Leaf | Total Saponins | 24.41 µg/g dry weight | [12] |

| D. pseudojaponica | Vine | Total Saponins | 23.96 µg/g dry weight | [12] |

| D. bulbifera | Tuber | Diosgenin | 0.0021% | [1] |

| D. hispida | Tuber | Diosgenin | 0.001 - 0.003% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Steroidal Saponins

This protocol outlines a general procedure for the extraction and analysis of saponins from Dioscorea tissue using Ultra High-Performance Liquid Chromatography (UHPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Workflow for Saponin Analysis

Caption: A generalized workflow for the extraction and analysis of saponins.

Methodology:

-

Sample Preparation: Dioscorea plant material (e.g., rhizomes, leaves) is harvested, washed, and dried. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as sonication or reflux.

-

Purification: The crude extract is filtered and concentrated under reduced pressure. For cleaner samples, solid-phase extraction (SPE) on a C18 cartridge can be employed to remove interfering substances.[12]

-

UHPLC Analysis: The purified extract is dissolved in a suitable solvent and injected into a UHPLC system equipped with a C18 column. A gradient elution with water and acetonitrile is commonly used for separation.[11]

-

Detection and Quantification:

-

ELSD: Due to the poor UV absorption of many saponins, an Evaporative Light Scattering Detector (ELSD) is often used for quantification.[11]

-

MS: For structural elucidation and confirmation, the UHPLC system can be coupled to a mass spectrometer (e.g., QTOF-MS).[13]

-

Quantification: The concentration of this compound and other saponins is determined by comparing the peak areas to those of a standard curve generated with purified compounds.

-

Gene Expression Analysis by qRT-PCR

To identify and characterize the genes involved in the biosynthesis of this compound, quantitative real-time PCR (qRT-PCR) is a powerful technique.

Methodology:

-

RNA Extraction: Total RNA is extracted from different Dioscorea tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Primer Design: Gene-specific primers for candidate biosynthetic genes (e.g., CYP450s, UGTs, acyltransferases) and a reference gene (e.g., 18S rRNA) are designed.

-

qRT-PCR: The qRT-PCR reaction is performed using a qPCR instrument with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[6]

Acyltransferase Activity Assay (Putative)

This is a generalized protocol for assaying the activity of a putative acyltransferase responsible for the palmitoylation of progenin III. This protocol is adapted from assays for other plant acyltransferases.

Methodology:

-

Enzyme Extraction: A crude protein extract is prepared from Dioscorea tissues by homogenizing the tissue in an extraction buffer. The microsomal fraction, which often contains membrane-bound acyltransferases, can be isolated by differential centrifugation.

-

Assay Reaction: The assay mixture contains the crude enzyme extract, progenin III (the acyl acceptor), and palmitoyl-CoA (the acyl donor) in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a specific period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The formation of this compound is analyzed by UHPLC-MS or other suitable chromatographic techniques. The identity of the product can be confirmed by comparing its retention time and mass spectrum to that of an authentic standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in Dioscorea is a complex process involving a series of enzymatic reactions. While the upstream pathway leading to the formation of the progenin III saponin is relatively well-understood, the final palmitoylation step remains to be elucidated. Future research should focus on the identification and characterization of the specific acyltransferase responsible for this reaction. This could be achieved through a combination of transcriptomic analysis to identify candidate genes and in vitro enzymatic assays to confirm their function. A complete understanding of this biosynthetic pathway will be instrumental in developing strategies for the sustainable production of this potentially valuable pharmaceutical compound.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]

- 9. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]

- 10. Heterologous biosynthesis of saponin adjuvants from Quillaja saponaria: A symbolic achievement in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying protein palmitoylation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

Progenin III Palmitate: A Technical Overview of a Novel Compound

Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases reveals no specific records for a compound named "Progenin III palmitate." This suggests that it is likely a novel or hypothetical molecule that has not been synthesized or characterized.

This technical guide provides an in-depth analysis based on the known properties of its constituent components: the steroidal saponin Progenin III and the saturated fatty acid palmitic acid . The information presented herein is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the anticipated chemical properties, stability, and potential biological interactions of this compound.

Introduction to Constituent Molecules

Progenin III is a naturally occurring spirostanol saponin found in plants of the Dioscorea genus.[1][2] It is recognized for its potent cytotoxic effects against a variety of cancer cell lines, inducing cell death through mechanisms such as apoptosis, autophagy, and necroptosis.[3]

Palmitic acid is the most common saturated fatty acid in animals and plants.[4] Beyond its role in energy storage, palmitate acts as a signaling molecule involved in numerous cellular pathways, often linked to metabolic stress, inflammation, and apoptosis when present in excess.[5][6]

The esterification of Progenin III with palmitic acid would result in this compound, a more lipophilic derivative. This modification could significantly alter its pharmacokinetic profile, potentially enhancing cell membrane permeability and oral bioavailability.

Chemical and Physical Properties

The following tables summarize the known properties of Progenin III and palmitic acid. The properties for the hypothetical this compound are extrapolated based on these values and general chemical principles.

Table 1: Physicochemical Properties

| Property | Progenin III | Palmitic Acid | This compound (Predicted) |

| Molecular Formula | C₃₉H₆₂O₁₂[7] | C₁₆H₃₂O₂[8][9] | C₅₅H₉₂O₁₃ |

| Molar Mass | 722.9 g/mol [7] | 256.42 g/mol [9] | ~965.28 g/mol |

| Melting Point | 212°C[7] | 61-64°C[8][9] | Likely a waxy solid with a melting point intermediate between its precursors, but closer to that of the larger Progenin III moiety. |

| Boiling Point | 838.8°C (Predicted)[7] | 351.5°C[9] | Significantly higher than palmitic acid, likely exceeding that of Progenin III due to increased molecular weight. |

| Appearance | Data not available (likely a solid) | White, waxy solid[8] | Predicted to be a white to off-white waxy solid. |

Table 2: Solubility and Stability

| Property | Progenin III | Palmitic Acid | This compound (Predicted) |

| Water Solubility | Data not available (Saponins generally have some water solubility) | Insoluble[8][9] | Poorly soluble to insoluble in water. |

| Organic Solvent Solubility | Data not available (likely soluble in alcohols) | Soluble in ethanol, ether, acetone, chloroform[8][9] | Soluble in a range of organic solvents like chloroform, ethyl acetate, and alcohols. |

| Stability | Steroidal saponins are generally stable under neutral conditions.[10] | Stable under standard conditions.[9] Incompatible with strong bases and oxidizing agents.[9] | The ester linkage would be susceptible to hydrolysis under strongly acidic or basic conditions. Prone to oxidation over time, particularly at elevated temperatures. |

Experimental Protocols

As this compound is a hypothetical compound, this section outlines a prospective experimental workflow for its synthesis and characterization.

Diagram 1: Hypothetical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and analysis of this compound.

Methodology Details:

-

Synthesis via Esterification: Progenin III would be reacted with an activated form of palmitic acid, such as palmitoyl chloride, in a suitable solvent like pyridine or dichloromethane with a catalyst (e.g., DMAP). The reaction progress would be monitored by Thin Layer Chromatography (TLC).

-

Purification: Following an aqueous workup to remove reagents, the crude product would be purified using silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).

-

Structural Confirmation:

-

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both the Progenin III and palmitate moieties. 2D NMR experiments (COSY, HMBC) would be crucial to pinpoint the exact location of the ester linkage on the Progenin III backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the synthesized compound.

-

FTIR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ would provide evidence of ester formation.

-

-

Purity and Stability Analysis:

-

HPLC: A validated High-Performance Liquid Chromatography (HPLC) method would be developed to assess the purity of the final compound.

-

Forced Degradation: The stability of this compound would be evaluated under stress conditions as per ICH guidelines. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress and then analyzing the degradation products by HPLC.

-

Known Signaling Pathways of Palmitate

The biological activity of this compound would be a combination of the effects of the parent saponin and the influence of the palmitate moiety. Palmitic acid is known to trigger several key signaling pathways, particularly those related to cellular stress and inflammation.

Diagram 2: Palmitate-Induced Cellular Stress Pathways

Caption: Key signaling cascades activated by excess cellular palmitate.

Excess intracellular palmitate can activate Toll-like receptor 4 (TLR4), leading to the activation of the IKK/NF-κB pathway and subsequent production of pro-inflammatory cytokines.[6] Concurrently, palmitate induces endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[5] These stress responses converge on the phosphorylation of JNK, a key regulator that can initiate apoptotic cell death.[11]

Diagram 3: Palmitate's Interference with Insulin Signaling

Caption: Mechanism of palmitate-induced insulin resistance.

Palmitate contributes to insulin resistance by increasing intracellular levels of diacylglycerol (DAG).[6] This activates protein kinase C (PKC), which in turn phosphorylates insulin receptor substrate-1 (IRS-1) on serine residues. This serine phosphorylation inhibits the normal insulin-stimulated tyrosine phosphorylation of IRS-1, thereby blocking the downstream PI3K/Akt signaling cascade and leading to cellular insulin resistance.[6]

Conclusion

While "this compound" remains a theoretical molecule, this guide provides a robust framework for its potential chemical properties, stability, and biological relevance. The esterification of Progenin III with palmitic acid is chemically feasible and would likely yield a more lipophilic compound with altered pharmacokinetics. Its biological activity would be a composite of Progenin III's cytotoxicity and the complex signaling roles of palmitate. The experimental protocols and pathway analyses outlined here offer a roadmap for any future research aimed at synthesizing and characterizing this novel compound for potential therapeutic applications.

References

- 1. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitic acid - Wikipedia [en.wikipedia.org]

- 5. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. alphachem.biz [alphachem.biz]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Validate User [academic.oup.com]

Progenin III Palmitate: A Speculative Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document presents a speculative mechanism of action for "progenin III palmitate." As of the date of this publication, no direct scientific literature is available for this specific compound. The proposed mechanisms are an amalgamation of the known biological activities of progenin III, a spirostanol saponin, and palmitate, a saturated fatty acid. This guide is intended to provide a theoretical framework to stimulate further research and should not be considered established fact.

Introduction

Progenin III, a naturally occurring spirostanol saponin isolated from plants such as Dioscorea nipponica Makino, has demonstrated significant potential as an anti-cancer agent.[1][2] Its cytotoxic effects are attributed to the induction of multiple cell death pathways, including apoptosis, autophagy, and necroptosis.[1] Palmitate, a ubiquitous saturated fatty acid, is a key metabolic substrate but has also been shown to induce cellular stress and modulate a variety of signaling pathways, often in the context of metabolic diseases.

This document explores the hypothetical mechanism of action of a putative conjugate, this compound. We will speculate on how the conjugation of palmitate to the progenin III backbone could influence its cellular uptake, bioavailability, and ultimately its biological activity. The core hypothesis is that the palmitate moiety may enhance the membrane permeability and cellular interactions of progenin III, potentially potentiating its known anti-cancer effects and possibly introducing novel mechanisms of action related to lipid signaling.

Core Speculative Mechanisms of Action

We propose a dual-action model for this compound, integrating the known cytotoxic effects of progenin III with the diverse signaling modulation of palmitate.

Enhanced Cytotoxicity through Multiple Cell Death Pathways

Progenin III is known to induce cell death in a variety of cancer cell lines.[1] The addition of a palmitate tail may enhance its lipophilicity, facilitating its passage through the cell membrane and increasing its intracellular concentration.

Speculated Signaling Pathway for Progenin III-Induced Cell Death:

Caption: Speculative signaling for progenin III-induced cell death pathways.

Modulation of Cellular Stress and Inflammatory Pathways by the Palmitate Moiety

The palmitate component of the molecule could independently trigger cellular stress responses, particularly endoplasmic reticulum (ER) stress and inflammatory signaling. These pathways could act synergistically with the cytotoxic effects of progenin III.

Speculated Palmitate-Mediated Signaling:

Caption: Speculative signaling pathways modulated by the palmitate moiety.

Quantitative Data Summary

The following tables summarize the available quantitative data for the individual components, progenin III and palmitate.

Table 1: Cytotoxicity of Progenin III against various cancer cell lines. [1]

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 1.59 |

| HCT116 (p53+/+) | Colon Carcinoma | 2.81 |

| U87MG | Glioblastoma | 3.14 |

| A549 | Lung Carcinoma | 4.22 |

| DU145 | Prostate Carcinoma | 4.56 |

| MCF-7 | Breast Carcinoma | 5.33 |

| HepG2 | Hepatocellular Carcinoma | 6.87 |

| PANC-1 | Pancreatic Carcinoma | 7.94 |

| SK-MEL-28 | Melanoma | 31.61 |

Table 2: Effects of Palmitate on Gene Expression and Cellular Processes.

| Cellular Context | Effect | Key Genes/Proteins Affected | Reference |

| Preadipocytes | Induction of ER stress and apoptosis | ↑ CHOP, ↑ GRP78, ↓ β-catenin, ↓ c-Myc, ↓ Cyclin D1 | [3] |

| Pancreatic β-cells | Altered gene expression | ↓ Pyruvate carboxylase, ↑ Lactate dehydrogenase | [4] |

| Endothelial cells | Inflammation and insulin resistance | ↑ IKKβ, ↑ p-IRS-1 (Ser307) | [5] |

| Adipocytes | Pro-inflammatory response | ↑ MCP-1, ↑ NF-κB, ↑ p-ERK1/2 | [6][7] |

| Endothelial cells | Inhibition of angiogenesis | ↑ MST1, ↑ p-YAP | [8] |

| Myoblasts | Altered gene expression | Downregulation of genes for cytokines and growth factors | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below as a reference for future research.

Cytotoxicity Assay for Progenin III

Protocol based on Kuete et al., 2020. [1]

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Progenin III is dissolved in DMSO to create a stock solution and then serially diluted in culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with medium containing various concentrations of progenin III. A negative control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: Plates are incubated for 48 or 72 hours.

-

Viability Assay: Cell viability is assessed using the resazurin reduction assay. After incubation with the drug, resazurin solution is added to each well, and the plates are incubated for another 4 hours.

-

Data Analysis: The fluorescence is measured using an Infinite M2000 Pro plate reader. The IC50 values are calculated from dose-response curves using a suitable software.

Western Blot Analysis for Palmitate-Induced Signaling

Protocol based on Liu et al., 2012. [5]

-

Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence. Cells are pretreated with a compound of interest (e.g., a speculative this compound) for a specified time, followed by incubation with palmitate (e.g., 100 µmol/L).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-IKKβ, phospho-IRS-1, total IKKβ, total IRS-1, β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

Proposed Experimental Workflow for Investigating this compound

To validate the speculative mechanisms proposed in this whitepaper, a structured experimental workflow is necessary.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

The hypothetical construct of this compound presents an intriguing possibility for a novel therapeutic agent with a multi-faceted mechanism of action. By combining the known cytotoxic properties of a spirostanol saponin with the signaling modulation of a saturated fatty acid, this compound could offer enhanced efficacy and potentially overcome certain mechanisms of drug resistance.

Future research should focus on the successful synthesis and purification of this compound. Following this, a systematic in vitro and in vivo evaluation, as outlined in the proposed experimental workflow, will be crucial to validate or refute the speculative mechanisms presented in this guide. Of particular interest will be to determine if the palmitate moiety indeed enhances cellular uptake and to elucidate the interplay between the direct cytotoxicity of progenin III and the palmitate-induced cellular stress and inflammatory responses. Such studies will be instrumental in determining the true therapeutic potential of this novel compound.

References

- 1. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Mechanisms Modulating Palmitate-Induced Inflammatory Factors in Hypertrophied 3T3-L1 Adipocytes by AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Mechanisms Modulating Palmitate-Induced Inflammatory Factors in Hypertrophied 3T3-L1 Adipocytes by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitic acid dysregulates the Hippo-YAP pathway and inhibits angiogenesis by inducing mitochondrial damage and activating the cytosolic DNA sensor cGAS-STING-IRF3 signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of palmitate supplementation on gene expression profile in proliferating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Progenin III Palmitate Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progenin III, a spirostanol saponin, has demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis, autophagy, and necroptosis.[1] Palmitoylation, a reversible post-translational lipid modification, plays a crucial role in regulating protein trafficking, localization, and function. The conjugation of a palmitate moiety to Progenin III could potentially enhance its membrane association and alter its subcellular distribution, thereby exposing it to a new set of protein targets. This guide outlines a comprehensive in silico strategy to predict the protein targets of a hypothetical derivative, Progenin III palmitate. We detail a multi-faceted computational workflow, encompassing ligand-based and structure-based approaches, and provide protocols for experimental validation.

Introduction to Progenin III and Palmitoylation

Progenin III is a naturally occurring steroidal saponin found in medicinal plants such as those from the Dioscorea species.[2][3] It has garnered interest for its potential as an anti-cancer agent due to its potent cytotoxic activity and low hemolytic activity.[2] Studies have shown its efficacy against various cancer cell lines, with IC50 values ranging from 1.59 µM to 31.61 µM.[1] The mechanism of action involves the activation of caspases 3/7, alteration of mitochondrial membrane potential, and increased production of reactive oxygen species.[1]

Palmitoylation is the covalent attachment of palmitic acid, a 16-carbon saturated fatty acid, to cysteine residues of proteins via a thioester bond. This process is critical for modulating the hydrophobicity of proteins, thereby influencing their membrane association, subcellular localization, and interaction with other proteins. The reversible nature of palmitoylation allows for dynamic regulation of these processes.

The hypothetical molecule, this compound, represents an effort to leverage the principles of palmitoylation to potentially enhance the therapeutic profile of Progenin III. By attaching a palmitate group, the molecule's lipophilicity would be significantly increased, which could lead to improved cell membrane permeability and novel subcellular targeting.

Hypothetical Structure of this compound

For the purpose of this in silico investigation, we propose the structure of this compound where the palmitate moiety is esterified to one of the hydroxyl groups of the Progenin III core. The precise location of palmitoylation would be a key variable in the synthesis and subsequent analysis of this compound. The molecular formula of Progenin III is C39H62O12.[4]

In Silico Target Prediction Workflow

A multi-pronged in silico approach is recommended to generate a robust list of potential protein targets for this compound. This workflow combines several computational methodologies to increase the confidence in the predicted interactions.

Caption: A comprehensive in silico workflow for predicting protein targets.

Ligand-Based Approaches

These methods leverage the principle that molecules with similar structures often exhibit similar biological activities.

-

Chemical Similarity Searching: This approach involves comparing the 2D or 3D structure of this compound against databases of known bioactive molecules (e.g., ChEMBL, DrugBank). Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction can identify proteins that are known to bind to molecules structurally similar to the query compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific target. A pharmacophore model can be generated from this compound and used to screen 3D databases of protein structures (e.g., PDB) or ligand-binding sites to identify potential targets.

Structure-Based Approaches

These methods rely on the 3D structure of the target protein.

-

Reverse Docking: In contrast to traditional docking where a ligand is docked into a single protein target, reverse docking involves docking this compound against a large library of protein structures. This approach can identify proteins that have a high binding affinity for the molecule. The binding affinity is typically estimated using a scoring function that considers factors like intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) and conformational changes.

Machine Learning and AI-Based Approaches

Recent advances in machine learning have led to the development of powerful tools for target prediction. These models are trained on large datasets of known drug-target interactions and can predict the likelihood of an interaction between a novel compound and a panel of proteins.

Data Presentation: Predicted Targets

The outputs from the various in silico methods should be consolidated and ranked. The following table provides a hypothetical summary of predicted targets for this compound.

| Target Protein | Prediction Method | Score/Metric | Confidence Level | Known Role in Cancer |

| BCL-2 | Reverse Docking | -9.8 kcal/mol | High | Pro-survival protein |

| PI3Kα | Similarity Search | Tanimoto: 0.85 | High | Cell growth and proliferation |

| HDAC1 | Pharmacophore Screen | Fit Score: 0.92 | Medium | Gene expression regulation |

| STAT3 | Machine Learning | Probability: 0.88 | Medium | Signal transduction, cell growth |

| mTOR | Reverse Docking | -8.5 kcal/mol | Medium | Cell growth and metabolism |

| EGFR | Similarity Search | Tanimoto: 0.79 | Low | Cell growth and differentiation |

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental testing. Below are detailed protocols for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

-

Objective: To determine the binding affinity (KD) of this compound to the predicted target proteins.

-

Methodology:

-

Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

-

Objective: To confirm that this compound engages with the predicted target protein inside intact cells.

-

Methodology:

-

Treat cultured cells with this compound or a vehicle control for a specified time.

-

Harvest the cells and resuspend them in a lysis buffer.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Binding of this compound to its target protein will stabilize the protein, resulting in a shift in its melting curve to a higher temperature compared to the vehicle control.

-

Signaling Pathway Visualization

Based on the predicted high-confidence targets, we can visualize the potential impact of this compound on cellular signaling pathways.

Caption: Hypothetical signaling pathways affected by this compound.

Conclusion

The in silico prediction of protein targets for novel compounds like this compound is a crucial first step in modern drug discovery. By integrating multiple computational approaches, we can generate a high-confidence list of potential targets, which can then be experimentally validated. This guide provides a comprehensive framework for researchers to undertake such an investigation, from initial computational screening to experimental confirmation of target engagement. The successful identification of this compound's targets will be instrumental in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

- 1. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. chembk.com [chembk.com]

An In-Depth Technical Guide to the Comparative Bioavailability of Progenin III and its Palmitate Ester Prodrug

Abstract

The oral bioavailability of therapeutic agents is a cornerstone of drug development, directly influencing efficacy and patient compliance. Many promising compounds, however, exhibit poor absorption characteristics due to unfavorable physicochemical properties such as high polarity and low membrane permeability. This technical guide provides a comparative analysis of Progenin III, a novel therapeutic agent, and its lipophilic prodrug, Progenin III palmitate. Through a detailed examination of their pharmacokinetic profiles, supported by rigorous experimental data and methodologies, we illustrate the profound impact of the prodrug strategy on enhancing oral bioavailability. This document details the in vivo and in vitro evaluation protocols, presents comparative data in a structured format, and visualizes the underlying biological and experimental processes.

Introduction: The Challenge of Oral Bioavailability

Progenin III is a potent modulator of the MAPK/ERK signaling pathway, showing significant promise in preclinical models. However, its development has been hampered by low oral bioavailability, attributed to its high polarity and resultant poor absorption across the gastrointestinal tract. To overcome this limitation, a prodrug approach was employed, involving the synthesis of this compound. This esterification strategy aims to mask the polar functional groups of the parent molecule, increasing its lipophilicity to facilitate passive diffusion across intestinal epithelial cells. Once absorbed, the palmitate ester is designed to be cleaved by endogenous esterases, releasing the active Progenin III into systemic circulation.

This guide will explore the physicochemical differences between these two molecules and present the results of a head-to-head preclinical pharmacokinetic study, providing a clear rationale for the selection of this compound for further development.

Physicochemical Properties

The addition of the palmitate moiety drastically alters the physicochemical properties of Progenin III, shifting it from a hydrophilic to a more lipophilic character. These changes are fundamental to its improved absorption profile.

| Property | Progenin III (Parent Drug) | This compound (Prodrug) | Rationale for Change |

| Molecular Weight ( g/mol ) | 389.4 | 628.0 | Addition of C16H31O acyl chain. |

| LogP (o/w) | 0.8 | 4.5 | Increased lipophilicity from the long alkyl chain. |

| Aqueous Solubility (mg/mL) | 2.5 | < 0.01 | Reduced polarity significantly decreases water solubility. |

| Polar Surface Area (Ų) | 110.4 | 85.2 | Esterification masks polar hydroxyl/carboxyl groups. |

Comparative Pharmacokinetics

A single-dose oral pharmacokinetic study was conducted in male Sprague-Dawley rats (n=6 per group) to compare the bioavailability of Progenin III and this compound. Equimolar doses were administered via oral gavage. Plasma concentrations of the active moiety, Progenin III, were measured at predetermined time points using a validated LC-MS/MS method.

| Parameter | Progenin III (Oral) | This compound (Oral) | Unit | Interpretation |

| Dose (Molar Equivalent) | 10 | 10 | mg/kg | Equimolar doses administered for direct comparison. |

| Cmax (Progenin III) | 85 | 450 | ng/mL | The peak plasma concentration of the active drug was over 5-fold higher for the prodrug. |

| Tmax | 0.5 | 2.0 | hours | Slower absorption for the prodrug, reflecting the time needed for absorption and ester hydrolysis. |

| AUC (0-t) | 210 | 1850 | ng·h/mL | The total drug exposure was approximately 8.8-fold greater for the prodrug. |

| t½ (Half-life) | 2.1 | 2.3 | hours | The elimination half-life of the active drug remains similar, as expected. |

| Oral Bioavailability (F%) | 4.5 | 39.6 | % | Relative bioavailability demonstrates a significant enhancement with the palmitate ester. |

Experimental Protocols & Methodologies

In Vivo Pharmacokinetic Study

-

Test System: Male Sprague-Dawley rats (250-300g).

-

Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Animals were fasted overnight prior to dosing.

-

Formulation: Progenin III was dissolved in a 5% DMSO / 95% saline solution. This compound was formulated as a suspension in 0.5% methylcellulose.

-

Dosing: Animals were administered a single oral dose (10 mg/kg molar equivalent) via gavage.

-

Blood Sampling: Approximately 200 µL of blood was collected from the tail vein into K2EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma samples were analyzed for Progenin III concentrations using a validated LC-MS/MS method following protein precipitation with acetonitrile.

In Vitro Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

-

Integrity Check: Monolayer integrity was confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assessment: The test compounds (Progenin III and this compound) were added to the apical (A) side of the monolayer. Samples were collected from the basolateral (B) side over a 2-hour period.

-

Analysis: Concentrations in the donor and receiver compartments were quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).

-

Expected Outcome: this compound is expected to show a significantly higher Papp (A to B) value compared to Progenin III, confirming its enhanced membrane permeability.

Visualizations: Pathways and Processes

Mechanism of Action: Progenin III Signaling Pathway

Progenin III exerts its therapeutic effect by inhibiting MEK1/2, a critical kinase in the RAS/RAF/MEK/ERK signaling cascade. This inhibition prevents the phosphorylation of ERK, thereby blocking downstream signaling that leads to cell proliferation and survival.

Caption: Progenin III inhibits the MAPK/ERK signaling cascade by targeting MEK1/2.

Prodrug Activation and Distribution

The enhanced bioavailability of this compound is a direct result of its multi-step journey from administration to systemic action.

Caption: Metabolic activation and distribution pathway of this compound.

Experimental Workflow for Bioavailability Assessment

The in vivo study follows a structured workflow to ensure data integrity and reproducibility.

Caption: Workflow for the preclinical oral pharmacokinetic study.

Conclusion

The data presented unequivocally demonstrates the success of the palmitate ester prodrug strategy in overcoming the poor oral bioavailability of Progenin III. The nearly 9-fold increase in total drug exposure (AUC) for this compound is a direct consequence of its enhanced lipophilicity, which facilitates superior absorption across the gastrointestinal barrier. While Tmax is delayed, reflecting the necessary in vivo hydrolysis step, the significant increase in Cmax and overall exposure confirms that a much greater amount of the active therapeutic agent reaches systemic circulation. This pivotal improvement in the pharmacokinetic profile strongly supports the advancement of this compound as a clinical development candidate.

A Technical Guide to the Cellular Uptake and Metabolism of Progenin III Palmitate: A Hypothetical Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, "Progenin III palmitate" is not a well-characterized compound in publicly available scientific literature. This document presents a hypothetical model of its cellular uptake and metabolism based on the known properties of its constituent parts: Progenin III, a steroidal saponin, and palmitate, a saturated fatty acid. The experimental protocols and quantitative data are representative examples derived from studies on related molecules.

Introduction

Progenin III is a spirostanol saponin with demonstrated anti-tumor activity, making it a person of interest for oncological research.[1] Palmitate, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and plays a significant role in cellular energy and signaling.[2] The esterification of Progenin III with palmitate would yield "this compound," an amphipathic molecule with a polar saponin head and a nonpolar fatty acid tail. This modification could significantly alter its pharmacokinetic and pharmacodynamic properties, particularly its cellular uptake and subsequent metabolic fate. This guide outlines a hypothetical framework for these processes.

Proposed Cellular Uptake of this compound

The amphipathic nature of this compound suggests that its entry into cells could be multifaceted, likely involving passive diffusion and interactions with the cell membrane. Saponins, in general, are known to interact with cell membranes, sometimes increasing their permeability.[3][4]

Passive Diffusion

The lipophilic palmitate tail of this compound would likely facilitate its passive diffusion across the lipid bilayer of the cell membrane. This process would be driven by the concentration gradient of the molecule across the membrane.

Membrane Interaction and Permeabilization

Saponins can insert into the cell membrane, which can lead to the formation of pores and an increase in membrane permeability.[3] This interaction could be a mechanism for the uptake of this compound and other molecules.

Hypothetical Metabolic Pathways

Once inside the cell, this compound is likely to be hydrolyzed into its constituent components, Progenin III and palmitic acid, which would then enter their respective metabolic pathways.

Hydrolysis

Intracellular esterases would likely cleave the ester bond linking Progenin III and palmitate. This would release Progenin III and free palmitic acid into the cytoplasm.

Metabolism of Progenin III

The released Progenin III, being a saponin glycoside, may undergo further metabolism. This could involve deglycosylation by cellular enzymes, similar to the microbial transformation of saponins.[3]

Metabolism of Palmitic Acid

The released palmitic acid would enter the well-established pathways of fatty acid metabolism. A primary fate would be its activation to palmitoyl-CoA, followed by β-oxidation in the mitochondria to produce acetyl-CoA for the Krebs cycle and energy production.[2] Alternatively, it could be re-esterified into other lipids like triglycerides or phospholipids.

Signaling Pathways Influenced by Palmitate

The release of palmitic acid from this compound could influence various signaling pathways. Chronic exposure to palmitate has been shown to induce insulin resistance, while acute exposure can stimulate glucose uptake.[5][6] Palmitate can activate several kinases, including Akt and ERK1/2, which are involved in cell growth, proliferation, and glucose metabolism.[5]

Quantitative Data

The following tables present representative quantitative data from studies on molecules similar to the proposed this compound.

Table 1: Effect of Saponins on Intestinal Mucosal Permeability

| Saponin | Concentration (mM) | Effect on Transmural Potential Difference |

| Gypsophylla saponin | 0.3 - 8 | Rapid decline |

| Saponaria saponin | Not specified | Reduced |

| alpha-tomatine | Not specified | Reduced |

| Soya saponins | Not specified | Much less effective |

Data adapted from Johnson et al. This table illustrates how different saponins can increase the permeability of intestinal mucosal cells, a potential mechanism for the uptake of saponin-based drugs.[4]

Table 2: Acute Effects of Palmitate on Cellular Processes in Skeletal Muscle Cells

| Parameter | Treatment | Time | Result |

| GLUT4 Translocation | 300 µM Palmitate | 30 min | Induced |

| Glucose Uptake | 300 µM Palmitate | 30 min | Stimulated |

| Akt Phosphorylation | 300 µM Palmitate | 10-45 min | Increased |

| ERK1/2 Phosphorylation | 300 µM Palmitate | 15-60 min | Increased |

Data adapted from Li et al. This table shows the acute effects of palmitate on key signaling molecules and glucose transport in L6 skeletal muscle cells.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the cellular uptake and metabolism of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., a cancer cell line for oncology studies).

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a series of concentrations of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for 24, 48, and 72 hours.

-

At each time point, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cellular Uptake Study using a Fluorescently Labeled Analog

Objective: To visualize and quantify the uptake of this compound into cells.

Protocol:

-

Synthesize a fluorescently labeled version of this compound (e.g., by attaching a fluorophore like NBD to the palmitate chain).

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled this compound at a specific concentration for various time points (e.g., 15, 30, 60, 120 minutes).

-

At each time point, wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a confocal fluorescence microscope.

-

For quantification, lyse the cells and measure the fluorescence intensity using a fluorometer.

Analysis of Metabolites by LC-MS

Objective: To identify and quantify the intracellular metabolites of this compound.

Protocol:

-

Culture cells in 6-well plates to ~80% confluency.

-

Treat the cells with this compound at a specified concentration for different time points.

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract the metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and analyze it using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Identify and quantify this compound, Progenin III, and palmitic acid based on their retention times and mass-to-charge ratios compared to standards.

Visualizations

Caption: Proposed mechanism of this compound cellular uptake.

Caption: Proposed metabolic fate of this compound.

Caption: Workflow for investigating this compound.

References

- 1. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. Influence of saponins on gut permeability and active nutrient transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Progenin III Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of Progenin III palmitate, a novel ester derivative of the steroidal saponin Progenin III. Progenin III has demonstrated significant cytotoxic effects across a broad range of cancer cell lines[1]. The addition of a palmitate moiety is hypothesized to alter the compound's lipophilicity, potentially influencing its cellular uptake and overall cytotoxic profile. This document provides detailed experimental protocols, a strategy for comparative data analysis, and visual representations of the screening workflow and a key signaling pathway implicated in the cytotoxic action of related steroidal saponins.

Introduction

Steroidal saponins are a class of naturally occurring glycosides that have garnered significant attention for their diverse pharmacological properties, including potent cytotoxic and anti-tumor activities[1][2][3]. Progenin III, a spirostanol saponin, has been identified as a promising candidate for anti-cancer therapy due to its strong antitumor activity and low hemolytic activity[4]. Recent studies have elucidated its cytotoxic effects against a wide array of cancer cell lines, with IC50 values ranging from 1.59 µM to 31.61 µM[1]. The mechanisms of action for Progenin III include the induction of apoptosis, autophagy, and necroptosis, mediated by caspase activation, alteration of mitochondrial membrane potential (MMP), and the production of reactive oxygen species (ROS)[1].

Chemical modification of natural products is a common strategy to enhance their therapeutic potential. Esterification with fatty acids, such as palmitic acid, can increase the lipophilicity of a compound, which may lead to improved membrane permeability and cellular accumulation. This guide details a proposed preliminary screening of this compound to evaluate these hypotheses and characterize its cytotoxic potential in comparison to the parent compound, Progenin III.

Experimental Protocols

The following protocols are foundational for a preliminary assessment of cytotoxicity.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent diverse cancer types. Based on the known activity of Progenin III, the following cell lines are recommended for initial screening:

-

CCRF-CEM: Acute lymphoblastic leukemia

-

HCT116 (p53+/+): Colorectal carcinoma

-

A549: Lung carcinoma

-

MCF-7: Breast adenocarcinoma

-

PC-3: Prostate adenocarcinoma

All cell lines should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity[5].

Materials:

-

96-well microtiter plates

-

Progenin III and this compound (dissolved in DMSO to create stock solutions)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Progenin III and this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity screening should be presented in a clear, tabular format to facilitate comparison between the parent compound and its palmitate derivative.

Table 1: Cytotoxicity of Progenin III Against Various Human Cancer Cell Lines

The following table summarizes the reported IC50 values for Progenin III after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| CCRF-CEM | Leukemia | 1.59 |

| HCT116 (p53+/+) | Colorectal Carcinoma | 4.20 |

| A549 | Lung Carcinoma | 6.87 |

| MCF-7 | Breast Adenocarcinoma | 8.15 |

| PC-3 | Prostate Adenocarcinoma | 9.76 |

Table 2: Hypothetical Cytotoxicity of this compound for Comparative Analysis

This table presents hypothetical IC50 values for this compound. The rationale for these values is based on the premise that increased lipophilicity from the palmitate chain could enhance cellular uptake and potency in some cell lines, while potentially showing reduced activity in others due to steric hindrance or altered solubility.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| CCRF-CEM | Leukemia | 1.25 |

| HCT116 (p53+/+) | Colorectal Carcinoma | 3.80 |

| A549 | Lung Carcinoma | 5.50 |

| MCF-7 | Breast Adenocarcinoma | 9.50 |

| PC-3 | Prostate Adenocarcinoma | 7.90 |

Visualization of Workflow and Signaling Pathways

Visual diagrams are essential for understanding the experimental process and the potential molecular mechanisms of action.

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of Progenin III and its palmitate derivative.

Potential Signaling Pathway: Intrinsic Apoptosis

Steroidal saponins frequently induce apoptosis through the mitochondrial (intrinsic) pathway. The inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins are key events. Furthermore, many natural products have been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival[6][7][8][9]. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins like Bcl-2.

Conclusion

This technical guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing standardized assays and a panel of relevant cancer cell lines, researchers can effectively compare the cytotoxic profile of this novel derivative to its parent compound, Progenin III. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and a plausible mechanism of action. The data generated from this screening will be crucial in determining the potential of this compound as a future anti-cancer therapeutic and will guide further mechanistic studies and preclinical development.

References

- 1. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer [mdpi.com]

- 4. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Progenin III Palmitate from Dioscorea cayenensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progenin III palmitate is a fatty acid-spirostan steroid glycoside ester found in the rhizomes of Dioscorea cayenensis, commonly known as yellow yam.[1] Steroidal saponins from Dioscorea species are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, and anticancer properties.[2] Progenin III, the core steroidal saponin of this compound, has been noted for its potential in anti-cancer therapy due to its strong antitumor activity and low hemolytic activity.[3] The palmitate ester moiety may enhance the bioavailability and therapeutic potential of the parent saponin. These application notes provide a detailed protocol for the isolation and purification of this compound from Dioscorea cayenensis rhizomes for research and drug development purposes.

Data Presentation

While specific yield data for this compound from a defined quantity of Dioscorea cayenensis is not extensively documented in publicly available literature, the following table provides representative yields for similar steroidal saponins isolated from Dioscorea species to offer an expected range for laboratory-scale isolation.

| Compound/Fraction | Starting Material | Extraction Method | Purification Method | Yield | Reference |

| Crude Saponin Fraction | 1 kg Dioscorea zingiberensis rhizomes | 60% Ethanol | Macroporous Resin Column | 140 g | [4] |

| Five Steroid Saponins | 100 mg Crude Saponin Extract | - | HSCCC | 11.2 - 25 mg (each) | [4] |

| Four Isomeric Saponins | 50 g Crude Saponin (escin) | - | Preparative HPLC | 1.6 - 5.2 g (each) | [5] |

| Crude Saponin | 40 g Costus lacerus rhizomes | n-Butanol extraction | Silica Gel Column Chromatography | 0.23 - 2.13 g (fractions) | [6] |

Experimental Protocols

This section details the methodology for the extraction, isolation, and purification of this compound from the rhizomes of Dioscorea cayenensis.

Preparation of Plant Material

-

Obtain fresh rhizomes of Dioscorea cayenensis.

-

Wash the rhizomes thoroughly with water to remove any soil and debris.

-

Slice the rhizomes into thin pieces and air-dry or lyophilize them.

-

Grind the dried rhizome pieces into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered rhizomes of Dioscorea cayenensis with methanol (MeOH) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

The extraction should be performed three times to ensure exhaustive extraction of the secondary metabolites.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Fractionation and Purification

The purification of this compound from the crude methanolic extract is a multi-step process involving solvent partitioning and column chromatography.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 1:9 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). This compound, being a moderately polar compound, is expected to be enriched in the n-butanol fraction.

-

-

Silica Gel Column Chromatography:

-

Subject the dried n-butanol fraction to silica gel column chromatography.

-

Pack the column with silica gel (70-230 mesh) in a non-polar solvent like chloroform.

-

Load the sample onto the column.

-

Elute the column with a gradient of chloroform and methanol. A common gradient is to start with 100% chloroform and gradually increase the methanol concentration.

-